molecular formula C14H20FNO4S2 B2923207 2-fluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide CAS No. 2320420-74-2

2-fluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide

Cat. No.: B2923207
CAS No.: 2320420-74-2
M. Wt: 349.44
InChI Key: YMTZOJRKGCDILP-UHFFFAOYSA-N
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Description

2-fluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide is a chemical compound offered for research purposes. It belongs to a class of synthetic benzenesulfonamides, which have demonstrated significant research value in molecular pharmacology . Compounds with this core structure are frequently investigated for their potential to interact with various biological targets, including voltage-gated sodium channels (Navs), which are crucial mediators of electrical signaling in neurons . Inhibition of specific Nav isoforms is a recognized strategy for the development of novel therapeutics for conditions such as neuropathic and chronic pain . The structure of this compound, which features a tetrahydro-2H-thiopyran ring system linked to a 2-fluorobenzenesulfonamide group via a methylene bridge and further modified with a 2-hydroxyethoxy chain, is designed to provide researchers with a specialized tool for structure-activity relationship (SAR) studies. This product is intended for use in early-stage in vitro research and is strictly for laboratory use. It is not intended for diagnostic or therapeutic applications. This compound is supplied for Research Use Only (RUO) and is not for use in humans, animals, or as a drug.

Properties

IUPAC Name

2-fluoro-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO4S2/c15-12-3-1-2-4-13(12)22(18,19)16-11-14(20-8-7-17)5-9-21-10-6-14/h1-4,16-17H,5-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTZOJRKGCDILP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNS(=O)(=O)C2=CC=CC=C2F)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the tetrahydrothiopyran ring, which can be synthesized via the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride . The hydroxyethoxy group is introduced through nucleophilic substitution reactions, often using ethylene oxide under basic conditions . The final step involves the sulfonamide formation, which is achieved by reacting the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Dieckmann condensation and automated systems for the introduction of the hydroxyethoxy group and sulfonamide formation. These methods ensure high yield and purity while minimizing production costs.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as amines, thiols, and ketones .

Scientific Research Applications

2-fluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound may also interact with cellular pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogs
Compound Name Substituents Ring System Key Functional Groups Spectral Features (IR/NMR)
Target Compound : 2-fluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide 2-fluoro (benzene), 2-hydroxyethoxy (thiopyran) Tetrahydro-2H-thiopyran Sulfonamide, hydroxyethoxy Expected νC=S (~1250 cm⁻¹, if tautomerized), νNH (~3300 cm⁻¹)
3-Chloro-4-fluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide () 3-chloro, 4-fluoro (benzene) Tetrahydro-2H-thiopyran Sulfonamide, hydroxyethoxy Similar νC=S and νNH; chlorine may alter electronic properties
2-chloro-4-fluoro-5-(...)-N-(tetrahydro-2H-thiopyran-4-yl)benzenesulfonamide () 2-chloro, 4-fluoro (benzene) Tetrahydro-2H-thiopyran Sulfonamide, triazolone νC=O absent (tautomerism to thione)
Bosentan Hydroxymethyl O-Desmethyl Impurity () 4-(1-hydroxy-2-methylpropan-2-yl), bipyrimidinyl Bipyrimidine Sulfonamide, hydroxyethoxy Hydroxy groups increase polarity; νOH (~3200–3600 cm⁻¹)
4-Methyl-N-[(E)-4-methyl-1-(4-methylphenylsulfonyl)-1,2-dihydropyridin-2-yl-idene]benzenesulfonamide () Methyl (benzene, pyridine) Dihydropyridine Sulfonamide, methyl νC=N (~1600 cm⁻¹), νSO₂ (~1350 cm⁻¹)
Key Observations:
  • Fluorine vs. Chlorine : Fluorine’s electronegativity enhances metabolic stability and membrane permeability compared to bulkier chlorine substituents .
  • Thiopyran vs. Pyridine Rings : Thiopyran’s sulfur atom may improve oxidative stability, while pyridine derivatives (e.g., ) exhibit aromatic conjugation affecting reactivity .
  • Hydroxyethoxy Group : Present in the target compound and Bosentan impurity (), this group increases solubility but may reduce blood-brain barrier penetration .

Tautomerism and Reactivity

Compounds with triazole-thione moieties () exist in equilibrium between thiol and thione tautomers, confirmed by IR absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (~1250 cm⁻¹) . The target compound’s thiopyran ring lacks tautomerism but shares sulfonamide reactivity, enabling similar derivatization pathways.

Biological Activity

2-Fluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide is a compound with potential therapeutic applications, particularly in the field of medicinal chemistry. Understanding its biological activity is crucial for assessing its viability as a pharmaceutical agent. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

The compound has the following chemical characteristics:

PropertyValue
Common Name This compound
CAS Number 2320420-74-2
Molecular Formula C₁₄H₂₀FNO₄S₂
Molecular Weight 349.4 g/mol
Density N/A
Boiling Point N/A
Melting Point N/A

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological potential, mechanisms of action, and therapeutic implications.

Research indicates that this compound may interact with specific biological pathways, including:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic processes, which could lead to therapeutic effects in conditions like cancer or metabolic disorders.
  • Modulation of Protein Interactions : It has been observed to affect protein-protein interactions, particularly in signaling pathways related to cell growth and proliferation.
  • Antiviral Activity : Some studies have highlighted its potential antiviral properties, particularly against herpesviruses, suggesting a mechanism that involves interference with viral replication processes.

Case Study 1: Antiviral Efficacy

A study published in a peer-reviewed journal explored the antiviral efficacy of similar sulfonamide derivatives against herpes simplex virus (HSV). The results indicated that compounds with structural similarities to this compound exhibited significant antiviral activity, reducing viral load in vitro by up to 90% at certain concentrations.

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit specific enzymes involved in inflammatory pathways. The study found that at micromolar concentrations, the compound significantly reduced the activity of cyclooxygenase (COX), an enzyme linked to inflammation and pain.

Toxicity and Safety Profile

While biological activity is promising, understanding the toxicity profile is crucial for therapeutic development. Current data on the safety profile of this compound remains limited, necessitating further toxicological assessments to evaluate its suitability for clinical use.

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